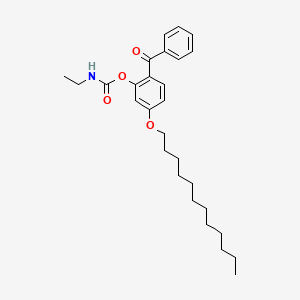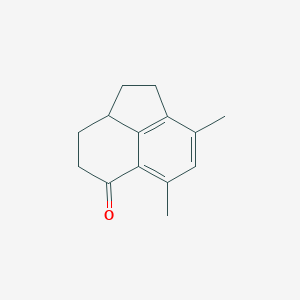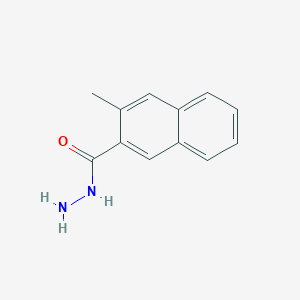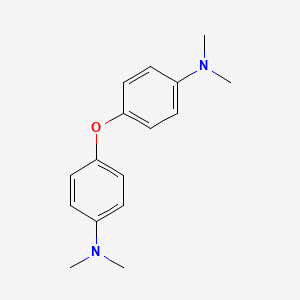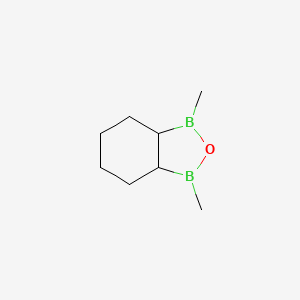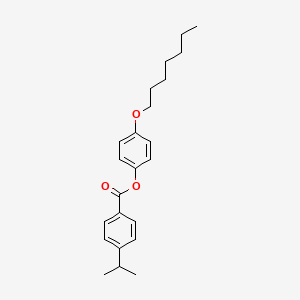
4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate typically involves the esterification of 4-(Heptyloxy)phenol with 4-(propan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. The purification of the product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Heptyloxy)phenyl 4-(heptyloxy)benzoate
- 4-(Propan-2-yl)phenyl 4-(propan-2-yl)benzoate
- 4-(Heptyloxy)phenyl 4-(methyl)benzoate
Uniqueness
4-(Heptyloxy)phenyl 4-(propan-2-yl)benzoate is unique due to the combination of its heptyloxy and propan-2-yl substituents, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including materials science and pharmaceuticals .
Properties
CAS No. |
62716-93-2 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-heptoxyphenyl) 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-4-5-6-7-8-17-25-21-13-15-22(16-14-21)26-23(24)20-11-9-19(10-12-20)18(2)3/h9-16,18H,4-8,17H2,1-3H3 |
InChI Key |
IVVCEHHJDOZALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
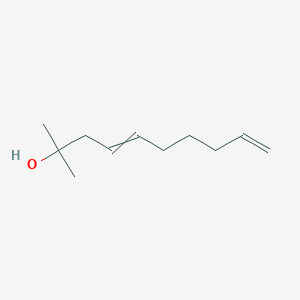
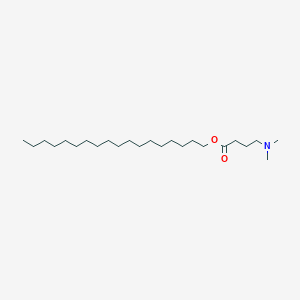
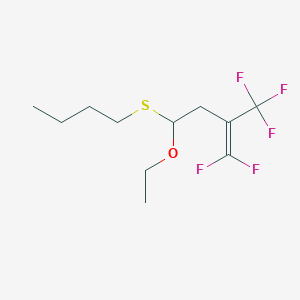
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)

